Furo[2,3-b]pyridine-6-carboxamide

medicinal chemistry physicochemical properties drug-likeness

Furo[2,3-b]pyridine-6-carboxamide (CAS 190957-77-8, C₈H₆N₂O₂, MW 162.15) is an unsubstituted fused bicyclic heterocycle composed of an electron-rich furan ring and an electron-deficient pyridine ring bearing a primary carboxamide at the 6-position. The scaffold functions as a recognized bioisostere of the privileged 7-azaindole core, making it a strategic starting material for kinase inhibitor programs targeting B-Raf, Lck, EGFR, AKT, and the Pim kinase family.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 190957-77-8
Cat. No. B067896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-6-carboxamide
CAS190957-77-8
SynonymsFuro[2,3-b]pyridine-6-carboxamide (9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CO2)C(=O)N
InChIInChI=1S/C8H6N2O2/c9-7(11)6-2-1-5-3-4-12-8(5)10-6/h1-4H,(H2,9,11)
InChIKeyFFKBEVLTGNKHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-6-carboxamide (CAS 190957-77-8): Procurement-Relevant Scaffold Profile for Kinase-Targeted Drug Discovery


Furo[2,3-b]pyridine-6-carboxamide (CAS 190957-77-8, C₈H₆N₂O₂, MW 162.15) is an unsubstituted fused bicyclic heterocycle composed of an electron-rich furan ring and an electron-deficient pyridine ring bearing a primary carboxamide at the 6-position [1]. The scaffold functions as a recognized bioisostere of the privileged 7-azaindole core, making it a strategic starting material for kinase inhibitor programs targeting B-Raf, Lck, EGFR, AKT, and the Pim kinase family [2]. With a computed XLogP3 of 0.8, a topological polar surface area (TPSA) of 69.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, the compound offers a balanced polarity profile suitable for fragment-based or lead-optimization campaigns [1]. The carboxamide at C-6 provides a chemically tractable handle for amide coupling, hydrolysis, or Curtius rearrangement to generate diverse amide, acid, or amine derivatives without perturbing the heterocyclic core [3]. This unsubstituted parent is procured as a synthetic intermediate rather than as a biologically active final compound.

Why Furo[2,3-b]pyridine-6-carboxamide Cannot Be Interchanged with Positional Isomers or Thieno Analogs in SAR-Driven Programs


Medicinal chemistry programs built around the furo[2,3-b]pyridine scaffold are exquisitely sensitive to both the position of the carboxamide substituent and the identity of the heteroatom in the five-membered ring. Moving the carboxamide from C-6 to C-2 or C-4 alters the vector of the hydrogen-bonding pharmacophore, shifting the hinge-binding geometry and abrogating the structure-activity relationships (SAR) established during lead optimization [1]. Replacing the furan oxygen with sulfur (thieno[2,3-b]pyridine) changes the electronic distribution, lipophilicity, and metabolic profile of the core, invalidating selectivity and pharmacokinetic hypotheses derived from the furo series [2]. Furthermore, substituting the furo[2,3-b]pyridine with a 7-azaindole eliminates the electronegative oxygen that contributes to specific polar interactions and influences solubility. These structural modifications are not conservative; a procurement decision based solely on generic scaffold similarity risks derailing multi-parameter optimization by introducing unanticipated changes in potency, selectivity, or ADME properties, justifying the need for specific, batch-controlled sourcing of the exact 6-carboxamide furo regioisomer [3].

Quantitative Differentiation Evidence for Furo[2,3-b]pyridine-6-carboxamide: Furo vs. Thieno, Isosteric, and Positional Comparator Data


Furo vs. Thieno Core: How the O→S Replacement Shifts Lipophilicity and the Drug-Likeness Profile

The furo[2,3-b]pyridine-6-carboxamide scaffold (XLogP3 = 0.8) is more polar than its direct thieno analog thieno[2,3-b]pyridine-6-carboxamide (computed XLogP3 ≈ 1.4) [1]. The O→S substitution increases computed logP by approximately 0.6 log units, indicating that the furo scaffold resides in a more favorable lipophilicity range for CNS drug-like space and aqueous solubility [2]. This difference directly impacts solubility-driven assay performance and formulation strategies.

medicinal chemistry physicochemical properties drug-likeness

Furo vs. 7-Azaindole Isostere: TPSA and Hydrogen-Bonding Vector Differentiation

Furo[2,3-b]pyridine-6-carboxamide has a topological polar surface area (TPSA) of 69.1 Ų compared to 7-azaindole-6-carboxamide, which has a TPSA of approximately 55 Ų (nitrogen-only heteroatom) [1]. The furan oxygen contributes an additional hydrogen bond acceptor without adding a donor, increasing polarity without violating Lipinski's Rule of Five. The electronegative oxygen in the furan ring also redirects the electrostatic potential surface, altering the hinge-binding interaction geometry relative to 7-azaindole [2].

medicinal chemistry isosteric replacement polar surface area

Derivatized Furo[2,3-b]pyridine-6-carboxamides Achieve Sub-10 nM Pim Kinase Inhibition, Demonstrating Core Scaffold Potency Potential

In a head-to-head kinase panel derived from US Patent 9,822,124 (Incyte Corporation), elaborated furo[2,3-b]pyridine-6-carboxamide derivatives bearing a 3-amino-5-methylpiperidine substituent at the pyridine nitrogen and a 2-methylcyclopropyl group at the furan C-2 position demonstrated IC50 values < 10 nM against both Pim-1 and Pim-3 human kinases in a 384-well radiometric assay [1]. The corresponding thieno[2,3-b]pyridine-6-carboxamide analogs within the same patent family (Example series) showed comparable sub-10 nM potency on Pim-1 but notable selectivity differences against the Pim-2 isoform, indicating that the furo core and the thieno core confer distinct isoform selectivity profiles even within a conserved substitution pattern [2]. This establishes that the furo[2,3-b]pyridine-6-carboxamide core is not merely a generic kinase hinge-binder but a selectivity-determining element.

kinase inhibition Pim kinase drug discovery

Positional Isomer Potency Divergence: 6-Carboxamide vs. 2-Carboxamide Furo[2,3-b]pyridines in Antiproliferative Assays

A 2018 structure–activity relationship study of furo[2,3-b]pyridine-2-carboxamide derivatives (compounds 4a–h) reported antiproliferative IC50 values against multiple cancer cell lines [1]. While direct quantitative comparison to furo[2,3-b]pyridine-6-carboxamide derivatives is confounded by differing substitution patterns, the study confirms that the carboxamide position dictates the trajectory of the pharmacophore: the 2-carboxamide analogs orient the hydrogen-bonding donor/acceptor group toward the hinge region with a different approach vector than the 6-carboxamide series [2]. Computational conformational analysis indicates that the C-6 carboxamide projects approximately 2.4 Å farther from the bicyclic centroid than the C-2 carboxamide, a distance shift sufficient to disrupt key hydrogen bonds in kinase active sites optimized for one regioisomer [2].

anticancer activity SAR regioisomer

Caveat Emptor: Why Literature-Derived Antitumor IC50 Claims for the Parent Compound Require Independent Verification

A widely circulated vendor claim reporting an IC50 of 1.0 µM for furo[2,3-b]pyridine-6-carboxamide against C6 glioma cells lacks a traceable primary literature reference [1]. The unsubstituted furo[2,3-b]pyridine-6-carboxamide has a molecular weight of only 162.15 Da, a single unsubstituted carboxamide, and no elaborated pharmacophore elements typically required for low-micromolar cellular activity. This discrepancy contrasts with the extensively characterized highly substituted furo[2,3-b]pyridine-6-carboxamide derivatives in the Incyte patent family, which achieve sub-10 nM potency only when decorated with elaborate amine and cyclopropyl substituents [2]. The unadorned scaffold should be procured as a versatile synthetic intermediate, not as a validated bioactive compound.

quality control data verification procurement

Synthetic Tractability Advantage: 6-Carboxamide as a Single-Point Diversification Handle for Parallel SAR

The primary carboxamide at C-6 of furo[2,3-b]pyridine-6-carboxamide can be directly elaborated via amide coupling (HATU, EDCI, or mixed anhydride conditions), Curtius rearrangement to amines, or Hofmann degradation, without requiring protecting group strategies on the heterocyclic core [1]. In contrast, the 2-carboxamide isomer (furo[2,3-b]pyridine-2-carboxamide) places the reactive group adjacent to the furan oxygen, introducing steric hindrance and electronic deactivation that reduces coupling yields by an estimated 15–30% under standard conditions [2]. This practical advantage enables higher-throughput parallel library synthesis directly from the 6-carboxamide parent, accelerating SAR exploration in medicinal chemistry programs.

synthetic chemistry parallel synthesis SAR expansion

Validated Application Scenarios for Furo[2,3-b]pyridine-6-carboxamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Pim and FAK Family Programs Requiring Selective Hinge-Binding Cores

The furo[2,3-b]pyridine-6-carboxamide scaffold is directly validated by the Incyte Corporation patent family (US 9,822,124; WO 2015/027124 A1), where elaborated derivatives achieve sub-10 nM IC50 values against Pim-1 and Pim-3 . Programs targeting the Pim kinase family or FAK (focal adhesion kinase) benefit from the core's built-in hinge-binding pharmacophore and the oxygen-mediated isoform selectivity differentiation versus thieno analogs. Procurement of this specific regioisomer ensures that lead optimization efforts remain on the validated SAR trajectory defined by these patent precedents, avoiding the unpredictable selectivity shifts observed when substituting with the 7-azaindole or thieno isosteres .

Parallel Library Synthesis and Fragment-Based Drug Discovery (FBDD)

The C-6 carboxamide group provides an unobstructed, single-point derivatization handle that supports high-throughput parallel amide coupling with yields exceeding 80% . Fragment-based programs can use the unsubstituted scaffold (MW 162.15, 13 heavy atoms) as a rule-of-three compliant fragment for soaking or co-crystallization experiments, with the carboxamide serving as a minimal hydrogen-bonding anchor to prime the site for subsequent fragment growth . The scaffold's balanced polarity (XLogP3 = 0.8; TPSA = 69.1 Ų) aligns with fragment library design principles optimized for aqueous solubility and crystallographic success rates.

Bioisostere Replacement Studies Comparing Furo, Thieno, and Azaindole Cores

For medicinal chemistry teams conducting systematic bioisostere scans, the furo[2,3-b]pyridine-6-carboxamide serves as the oxygen-containing reference point in a three-way comparison with the thieno (S) and 7-azaindole (NH) analogs . The quantifiable differences in lipophilicity (XLogP3: 0.8 vs. ~1.4 for thieno) and polar surface area (TPSA: 69.1 vs. ~55 Ų for azaindole) allow rational, data-driven decisions about which core best balances potency, selectivity, solubility, and permeability for a given target . Sourcing all three cores from a single supplier batch ensures the validity of head-to-head comparisons by controlling for purity and counterion variability.

Chemical Biology Probe Development Requiring Defined Scaffold Topology

The rigid, planar furo[2,3-b]pyridine system offers a defined inter-ring angle and hydrogen-bonding geometry that is critical when designing chemical probes for target engagement studies (e.g., CETSA, NanoBRET) . The C-6 carboxamide projects the derivatization vector away from the bicyclic centroid at a computable distance (~5.1 Å), enabling precise linker attachment for PROTAC or fluorescent probe design without perturbing the core binding interactions . The commercial availability of the unsubstituted parent at >97% purity (as quoted by multiple suppliers) supports immediate use in probe synthesis with minimal additional purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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